Chemical structure and physical properties of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
Chemical structure and physical properties of 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane
An In-Depth Technical Guide to 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane in Advanced Biomaterials
Executive Summary
In the landscape of advanced polymer chemistry and biomaterial engineering, the structural design of precursors dictates the macroscopic performance of the final matrix. 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (CAS: 68239-06-5)[1], commercially recognized as Dimer Diisocyanate (DDI), represents a paradigm shift in aliphatic isocyanate chemistry. Derived from a 36-carbon dimerized fatty acid backbone[2], this cycloaliphatic molecule offers a unique combination of extreme hydrophobicity, low toxicity, and high steric hindrance[3].
For drug development professionals and biomaterial scientists, DDI is a critical building block. It enables the synthesis of biostable, segmented polyurethanes that resist hydrolytic and enzymatic degradation in vivo, making it indispensable for long-term implantable medical devices and controlled drug-eluting matrices[4].
Molecular Architecture & Physicochemical Profiling
The chemical structure of DDI is defined by a central cyclohexane ring substituted with highly flexible pentyl and heptyl chains, flanked by two 9-carbon (nonyl) chains terminating in reactive isocyanate (-NCO) groups.
This bulky, branched architecture physically disrupts the tight packing of polymer chains, lowering the glass transition temperature ( Tg ) of the resulting polyurethane soft segments. Unlike traditional short-chain aliphatic isocyanates (e.g., HDI) or aromatic isocyanates (e.g., MDI, TDI), DDI's massive hydrocarbon volume creates a "water exclusion zone" around the vulnerable urethane linkages, shielding them from hydrolytic attack[2].
Quantitative Data Summary
| Property | Value | Scientific Causality / Practical Implication |
| CAS Number | 68239-06-5 | Unique identifier for regulatory and sourcing compliance[1]. |
| Molecular Formula | C38H70N2O2 | C36 dimer backbone + 2 NCO groups; defines the extreme hydrophobicity. |
| Molecular Weight | 586.97 g/mol | High mass prevents volatility, eliminating inhalation toxicity risks during synthesis[3]. |
| Theoretical NCO % | ~14.31% | Critical parameter for stoichiometric balancing in step-growth polymerization. |
| Physical State | Low-viscosity liquid | Enables solvent-free (bulk) polymerization, reducing VOCs in medical device manufacturing[2]. |
| Water Sensitivity | Exceptionally Low | Reduces side-reactions (urea/CO2 foaming) upon ambient exposure, ensuring reproducible matrix morphology[2]. |
Mechanistic Pathways: Biostability & Polymerization
The aliphatic nature of the isocyanate groups in DDI means they lack the resonance stabilization found in aromatic isocyanates. Consequently, DDI exhibits lower, highly controllable reactivity. This controlled kinetic profile necessitates the use of organometallic catalysts (such as bismuth carboxylates or dibutyltin dilaurate) to achieve practical polymerization times[5].
The true value of DDI lies in its biological inertness. When aromatic polyurethanes degrade, they can release toxic diamines (e.g., MDA). Conversely, the theoretical degradation products of DDI are complex cycloaliphatic diamines, which are highly hydrophobic, sterically hindered, and exhibit negligible systemic mobility or cytotoxicity[3].
Fig 1. Mechanistic pathway of DDI-induced biostability in implantable polymers.
Self-Validating Experimental Protocol: Synthesis of Biostable Polyurethane
To harness the properties of DDI for medical implants[4], a strict two-step prepolymer method is required. This prevents random block distribution and ensures well-defined phase separation between the elastomeric soft segments and the crystalline hard segments.
Objective: Synthesize a medical-grade segmented polyurethane (SPU) using DDI, Poly(tetramethylene ether) glycol (PTMEG, MW 1000), and 1,4-Butanediol (BDO).
Phase 1: Reagent Dehydration (Moisture Control)
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Action: Degas PTMEG and BDO under vacuum (<1 Torr) at 80°C for 12 hours.
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Causality: Even trace water reacts with isocyanates to form unstable carbamic acids, which decompose into primary amines and CO₂ gas. This side-reaction destroys the strict 1:1 stoichiometry required by Carothers' equation for high-molecular-weight step-growth polymerization, resulting in weak oligomers and micro-foaming.
Phase 2: Prepolymer Synthesis & Titrimetric Validation
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Action: In a nitrogen-purged, jacketed reactor, add the dehydrated PTMEG. Introduce DDI at a strict NCO:OH molar ratio of 2:1. Add 0.01 wt% Dibutyltin dilaurate (DBTDL) catalyst. Heat to 80°C under continuous stirring for 3 hours.
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Validation Check (ASTM D2572 Protocol): Withdraw a 1g aliquot of the reacting mixture. React it with a known excess of 0.1 N di-n-butylamine in dry toluene, then back-titrate the unreacted amine with 0.1 N HCl using a bromophenol blue indicator.
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System Logic: This is a self-validating gate. The reaction is only advanced to Phase 3 when the empirical NCO content matches the theoretical prepolymer NCO%. If the NCO% is too high, the reaction is incomplete; if it is too low, detrimental side-reactions (e.g., allophanate crosslinking) have occurred.
Phase 3: Chain Extension and Morphological Lock-in
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Action: Once validated, add the stoichiometric amount of BDO (exactly matching the remaining NCO groups) under high-shear mixing for 60 seconds. Cast the reacting mixture into a pre-heated PTFE mold and cure at 100°C for 24 hours.
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Causality: The rapid addition of the short-chain diol forces the formation of urethane-dense "hard segments." Curing at 100°C provides the thermodynamic energy required for these hard segments to phase-separate from the hydrophobic DDI/PTMEG soft segments, forming the physical crosslinks that give the biomaterial its ultimate tensile strength and fatigue resistance.
Fig 2. Two-step step-growth polymerization workflow for DDI-based polyurethanes.
Conclusion
2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is far more than a standard crosslinker. Through its massive C36 cycloaliphatic footprint, it engineers inherent biostability, hydrophobicity, and low-toxicity profiles directly into the polymer backbone. By adhering to strict, self-validating stoichiometric protocols, researchers can leverage DDI to formulate next-generation matrices for drug delivery and permanent medical implants.
Sources
- 1. CAS 68239-06-5: 2-Heptyl-3,4-bis(9-isocyanatononyl)-1-pent… [cymitquimica.com]
- 2. China High quality Dimeryl Diisocyanate DDI CAS NO. 68239-06-5 factory and suppliers | Theorem [theoremchem.com]
- 3. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 4. EP0361950A2 - Biostable, segmented aliphatic polyurethanes and processes for their preparation - Google Patents [patents.google.com]
- 5. DE102006020482A1 - Repositionable polyurethane adhesive - Google Patents [patents.google.com]
